molecular formula C11H18N2OS B12874676 3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione

3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione

Cat. No.: B12874676
M. Wt: 226.34 g/mol
InChI Key: WOSFJINQBFWBDG-ZZXKWVIFSA-N
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Description

3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione is a compound that features a morpholine ring, a pyrrolidine ring, and a thione group

Preparation Methods

The synthesis of 3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can be achieved through several synthetic routes. One common method involves the reaction of morpholine with a suitable pyrrolidine derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and thionation to introduce the thione group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. Common reagents and conditions for these reactions vary depending on the desired product and reaction type. Major products formed from these reactions include oxidized or reduced derivatives and substituted compounds with modified functional groups.

Scientific Research Applications

3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, dyes, and pigments. Its reactivity and functional groups make it valuable for creating products with specific properties.

Mechanism of Action

The mechanism of action of 3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities. the presence of the morpholine ring and thione group in this compound provides unique properties and reactivity.

    Morpholine derivatives: Compounds with a morpholine ring may exhibit similar chemical reactivity, but the combination with a pyrrolidine ring and thione group in this compound offers distinct advantages in terms of biological activity and synthetic versatility.

    Thione-containing compounds: These compounds have a thione group, which imparts specific chemical properties

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

(E)-3-morpholin-4-yl-1-pyrrolidin-1-ylprop-2-ene-1-thione

InChI

InChI=1S/C11H18N2OS/c15-11(13-4-1-2-5-13)3-6-12-7-9-14-10-8-12/h3,6H,1-2,4-5,7-10H2/b6-3+

InChI Key

WOSFJINQBFWBDG-ZZXKWVIFSA-N

Isomeric SMILES

C1CCN(C1)C(=S)/C=C/N2CCOCC2

Canonical SMILES

C1CCN(C1)C(=S)C=CN2CCOCC2

Origin of Product

United States

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